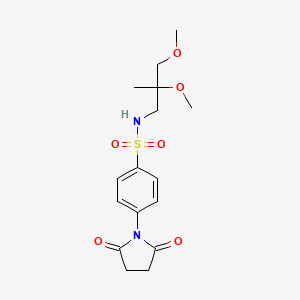

![molecular formula C17H18N6O3 B2530596 8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921582-95-8](/img/structure/B2530596.png)

8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione" is a derivative of the 1,2,4-triazole class, which is known for its wide range of biological activities. The structure of this compound suggests that it may have potential applications in medicinal chemistry, given the pharmacological significance of its triazole core and substituted phenyl ring.

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives is often achieved through "click chemistry," which involves the reaction of organic azides with terminal alkynes. A related synthesis approach is described in , where ethyl diazoacetate is treated with aryl imines in the presence of a base to yield fully substituted 1,2,3-triazoles. Although the target compound is a 1,2,4-triazole derivative, the synthesis methods for triazole compounds are generally similar and involve the construction of the triazole ring through the use of azides or diazo compounds.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be ascertained using techniques such as NMR spectroscopy and single-crystal X-ray diffraction, as demonstrated in . These techniques allow for the determination of the arrangement of atoms within the molecule and the confirmation of the synthesized structure.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the carboxy group in the 1,2,3-triazole derivative mentioned in can be transformed into other functional groups, expanding the chemical versatility of the compound. Similarly, the triazole core can be further functionalized or participate in the formation of Schiff bases and Mannich bases, as seen in the synthesis of new compounds with antimicrobial activities in .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their substituents. Quantum chemical calculations and spectral techniques can be used to characterize these properties, as shown in . Density functional theory (DFT) calculations can predict vibrational frequencies, NMR chemical shifts, and molecular electrostatic potentials, which are crucial for understanding the reactivity and interaction of the compound with biological targets. Additionally, the solubility, melting point, and stability of the compound can be affected by the nature of the substituents on the triazole ring.

Scientific Research Applications

Synthesis and Antimicrobial Activities

- Synthesis of 1,2,4-Triazole Derivatives: A study outlined the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives with antimicrobial activities. These compounds exhibited good to moderate activities against test microorganisms, showcasing the potential of 1,2,4-triazole derivatives in antimicrobial applications (H. Bektaş et al., 2007).

Antitumor Properties

- Potential Anti-Tumor Agents: Another study presented the synthesis of triazine and triazepine derivatives from an intermediate compound, demonstrating their efficacy as potential anti-tumor agents against human breast cell MCF-7 line and liver carcinoma cell line HepG2 (M. G. Badrey & S. M. Gomha, 2012).

Antimicrobial and Antibacterial Activity

- Antibacterial Activity of Triazino Benzothiazole Derivatives: A research focused on synthesizing 3-substituted-8-methoxy-1, 2, 4-triazino[3, 4-b]benzothiazole-4(H)-ones showed these compounds had screened antibacterial activity, indicating the versatility of triazole derivatives in developing new antibacterial agents (S. Vartale et al., 2008).

Synthesis and Biological Activity

- Synthesis and Biological Activities of Heterocycles: The creation of novel heterocycles, such as purino [7, 8-g] -6-azapteridines and [1, 2, 4] triazino [3, 2-f] purines, and their examination for biological activities, including antitumor activity and vascular relaxing effects, further underscore the potential of triazole derivatives in medicinal chemistry (T. Ueda et al., 1987).

Mechanism of Action

The biological activity of triazoles is often attributed to their ability to form hydrogen bonds with various enzymes and receptors in the biological system . This allows them to interact with a variety of targets and influence numerous biochemical pathways . The specific targets, mode of action, affected pathways, and pharmacokinetics can vary greatly depending on the exact structure and substituents of the triazole compound .

Environmental factors can also influence the action, efficacy, and stability of triazole compounds. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and ability to reach its target .

properties

IUPAC Name |

8-(4-ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O3/c1-4-22-12-14(24)18-17(25)21(3)15(12)23-13(19-20-16(22)23)10-6-8-11(9-7-10)26-5-2/h6-9H,4-5H2,1-3H3,(H,18,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGCYTGIYUNZBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

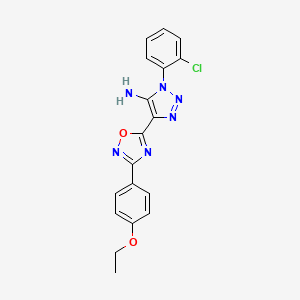

![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530513.png)

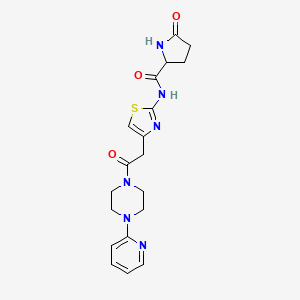

![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2530514.png)

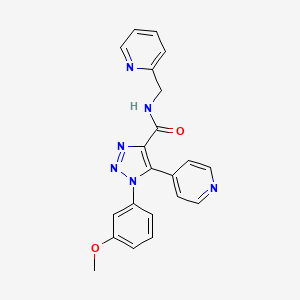

![7-(4-methoxyphenyl)-2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2530516.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B2530520.png)

![11-(4-(4-fluorobenzyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2530521.png)

![Ethyl 2-[(2-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2530523.png)

![6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2530524.png)

![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine](/img/structure/B2530527.png)

![[3-Butyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]methyl 4-formylbenzoate](/img/structure/B2530529.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2530531.png)